

Illuminating Target Engagement: A Comparative Guide for (3-Aminophenyl)(1-azepanyl)methanone

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Compound of Interest

Compound Name: (3-Aminophenyl)(1-azepanyl)methanone

Cat. No.: B1286042

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[City, State] – [Date] – In the intricate world of drug discovery, confirming that a molecule interacts with its intended target within the complex cellular environment is a critical milestone. This guide provides a comprehensive comparison of methodologies to confirm the cellular target engagement of **(3-Aminophenyl)(1-azepanyl)methanone**, a novel compound with therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative approaches and supported by illustrative experimental data.

The journey from a promising small molecule to a validated therapeutic agent is fraught with challenges. A crucial step in this process is the unequivocal demonstration of target engagement in a cellular context. This guide will explore robust, label-free techniques to validate the interaction of **(3-Aminophenyl)(1-azepanyl)methanone** with its putative target. For the purpose of this guide, we will hypothesize that the primary target of **(3-Aminophenyl)(1-azepanyl)methanone** is a specific cellular kinase, "Kinase X," and will compare its performance against a well-characterized, fictitious inhibitor, "Inhibitor-Y."

Methodological Comparison for Target Engagement Validation

Several powerful techniques can be employed to confirm the direct binding of a small molecule to its protein target within cells. Here, we compare three widely-used, label-free methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Kinobeads competition profiling. Each method offers distinct advantages and provides orthogonal evidence for target engagement.

Table 1: Comparison of Target Engagement Methodologies

Feature	Cellular Thermal Shift Assay (CETSA)	Drug Affinity Responsive Target Stability (DARTS)	Kinobeads Profiling
Principle	Ligand binding stabilizes the target protein against thermal denaturation. [1][2][3]	Ligand binding protects the target protein from proteolytic degradation. [4][5][6][7][8]	Competitive binding of the test compound against a broad-spectrum of immobilized kinase inhibitors. [9][10][11]
Primary Readout	Increased melting temperature (T _m) of the target protein.	Increased resistance of the target protein to protease digestion.	Decreased abundance of the target protein pulled down by the beads.
Cellular Context	Intact cells or cell lysates.	Cell lysates.	Cell lysates.
Label Requirement	Label-free for the compound.	Label-free for the compound. [5][7]	Label-free for the compound.
Throughput	Moderate to high, especially with real-time or multiplexed formats. [1][12][13]	Low to moderate.	High-throughput, can profile hundreds of kinases simultaneously. [9]
Major Advantage	Applicable in living cells, providing physiological relevance. [14]	Does not require modification of the small molecule. [5][6][8]	Provides a broad selectivity profile of the compound against the kinome. [9]
Considerations	Target must be thermally stable enough for a measurable shift.	Requires careful optimization of protease concentration and digestion time.	Limited to targets that can be captured by the immobilized inhibitors on the beads. [10]

Illustrative Experimental Data

To demonstrate the application of these methods, we present hypothetical data for the target engagement of **(3-Aminophenyl)(1-azepanyl)methanone** and the known "Inhibitor-Y" with "Kinase X."

Table 2: CETSA Melt Shift and Isothermal Dose-Response Data

Compound	Target	ΔT_m (°C)	EC50 (nM)
(3-Aminophenyl)(1-azepanyl)methanone	Kinase X	+ 4.2	150
Inhibitor-Y	Kinase X	+ 5.8	25
Vehicle (DMSO)	Kinase X	0	-

ΔT_m represents the change in the melting temperature of Kinase X in the presence of the compound. EC50 is the concentration of the compound required to achieve 50% of the maximal thermal stabilization.

Table 3: DARTS Protease Protection Data

Compound	Target	Protease Resistance (% of Vehicle)
(3-Aminophenyl)(1-azepanyl)methanone	Kinase X	85%
Inhibitor-Y	Kinase X	92%
Vehicle (DMSO)	Kinase X	10%

% Protease Resistance indicates the percentage of intact Kinase X remaining after limited proteolysis, as determined by Western blotting or mass spectrometry.

Table 4: Kinobeads Competition Profiling Data

Compound	Target	IC50 (nM)	Off-Target Kinases (IC50 < 1 μ M)
(3-Aminophenyl)(1-azepanyl)methanone	Kinase X	180	Kinase A, Kinase B
Inhibitor-Y	Kinase X	30	None

IC50 is the concentration of the compound that reduces the binding of Kinase X to the kinobeads by 50%.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of target engagement studies.

Cellular Thermal Shift Assay (CETSA) Protocol

- **Cell Culture and Treatment:** Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of **(3-Aminophenyl)(1-azepanyl)methanone**, Inhibitor-Y, or vehicle (DMSO) for 1 hour at 37°C.
- **Heating:** Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes. Heat the samples across a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- **Lysis and Centrifugation:** Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
- **Protein Quantification and Analysis:** Collect the supernatant and quantify the amount of soluble Kinase X at each temperature using Western blotting or mass spectrometry. Plot the fraction of soluble protein against temperature to generate a melting curve and determine the T_m. For isothermal dose-response experiments, heat all samples at a single, optimized temperature and plot the soluble protein fraction against the compound concentration.

Drug Affinity Responsive Target Stability (DARTS) Protocol

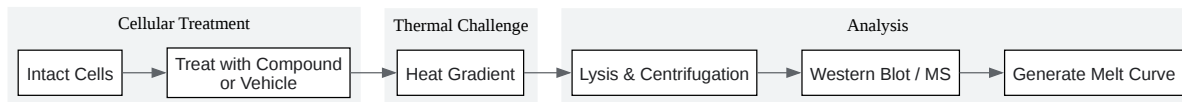
- **Cell Lysis and Treatment:** Prepare a native cell lysate. Aliquot the lysate and treat with different concentrations of **(3-Aminophenyl)(1-azepanyl)methanone**, Inhibitor-Y, or vehicle (DMSO) for 1 hour at room temperature.
- **Limited Proteolysis:** Add a protease (e.g., thermolysin or pronase) to each sample at a pre-optimized concentration. Incubate for a defined period (e.g., 15-30 minutes) at room temperature. Stop the digestion by adding a protease inhibitor or by heat denaturation.
- **Analysis:** Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for Kinase X to assess the extent of protein degradation. The intensity of the band corresponding to full-length Kinase X is quantified.

Kinobeads Competition Profiling Protocol

- **Lysate Preparation and Treatment:** Prepare a native cell lysate. Treat aliquots of the lysate with a range of concentrations of **(3-Aminophenyl)(1-azepanyl)methanone**, Inhibitor-Y, or vehicle (DMSO) for 1 hour.
- **Kinobeads Pulldown:** Add kinobeads (a mixture of immobilized, broad-spectrum kinase inhibitors) to each lysate and incubate to allow for the binding of kinases.
- **Washing and Elution:** Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases from the beads.
- **Mass Spectrometry Analysis:** Digest the eluted proteins with trypsin and analyze the resulting peptides by quantitative mass spectrometry.
- **Data Analysis:** Determine the relative abundance of each identified kinase in the compound-treated samples compared to the vehicle control. A decrease in the abundance of a kinase indicates that the compound has competed with the kinobeads for binding. Plot the abundance of Kinase X against the compound concentration to determine the IC₅₀.

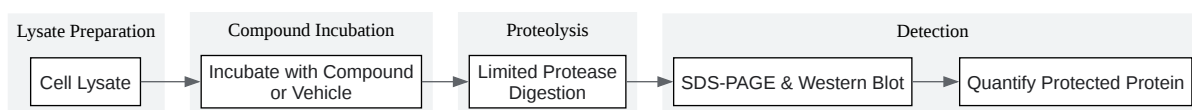
Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.



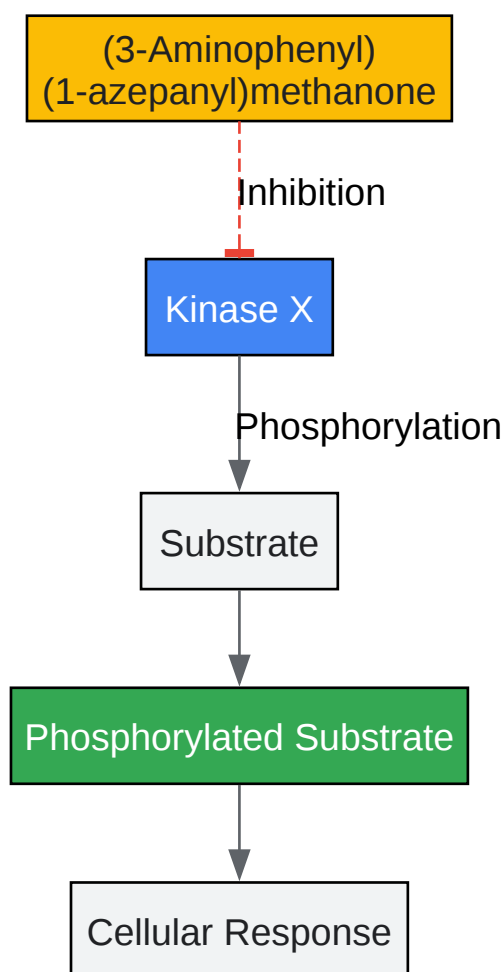
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CETSA Experimental Workflow



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DARTS Experimental Workflow



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Hypothesized Signaling Pathway

Conclusion

Confirming the direct cellular target of a bioactive small molecule like **(3-Aminophenyl)(1-azepanyl)methanone** is a foundational step in drug development. The use of orthogonal, label-free methods such as CETSA, DARTS, and Kinobeads profiling provides a robust body of evidence for target engagement. The illustrative data presented herein demonstrates how these techniques can be used to quantify the interaction of a compound with its target and assess its selectivity within the complex cellular milieu. By employing these powerful methodologies, researchers can confidently validate the mechanism of action of novel compounds, thereby accelerating their journey from promising hits to well-characterized lead candidates.

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